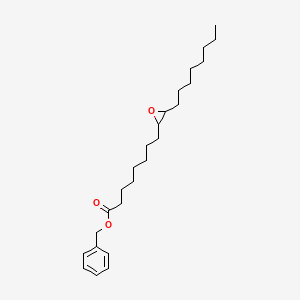

Benzyl 8-(3-octyloxiran-2-YL)octanoate

Description

Properties

CAS No. |

61257-44-1 |

|---|---|

Molecular Formula |

C25H40O3 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

benzyl 8-(3-octyloxiran-2-yl)octanoate |

InChI |

InChI=1S/C25H40O3/c1-2-3-4-5-7-13-18-23-24(28-23)19-14-8-6-9-15-20-25(26)27-21-22-16-11-10-12-17-22/h10-12,16-17,23-24H,2-9,13-15,18-21H2,1H3 |

InChI Key |

BDXPEDJBQJYYIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Technical Guide: Benzyl Epoxystearate vs. Methyl Epoxystearate

Executive Summary

This technical guide provides a rigorous comparison between Methyl Epoxystearate (MES) and Benzyl Epoxystearate (BES) . While both compounds belong to the class of Epoxidized Fatty Acid Esters (EFAEs) and share the core 9,10-epoxy-octadecanoate backbone, their ester moieties (methyl vs. benzyl) dictate divergent physicochemical behaviors, metabolic fates, and application scopes.

For drug development professionals, the distinction is critical: MES is a low-viscosity, high-volatility commodity often encountered as a leachable or intermediate, whereas BES represents a higher-molecular-weight, aromatic-functionalized analog with superior thermal stability and distinct lipophilic interactions.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

The fundamental difference lies in the ester "head group." This structural variation influences the molecule's polarity, packing density, and interaction with biological or polymeric matrices.

Structural Comparison[6]

-

Core Backbone: Both contain the C18 stearic chain with an epoxide ring at the C9-C10 position (derived from oleic acid).

-

Methyl Epoxystearate (MES): Terminated by a compact methyl group (

). -

Benzyl Epoxystearate (BES): Terminated by a bulky benzyl group (

), introducing aromaticity and significant steric hindrance.

Property Matrix

| Property | Methyl Epoxystearate (MES) | Benzyl Epoxystearate (BES) | Impact on Application |

| Molecular Formula | BES has higher mass/density. | ||

| Molecular Weight | ~312.5 g/mol | ~388.6 g/mol | BES exhibits slower diffusion/migration. |

| LogP (Lipophilicity) | ~6.5 (High) | ~8.2 (Very High) | BES partitions more strongly into lipid bilayers. |

| Boiling Point | ~386°C (760 mmHg) | >420°C (Predicted) | BES offers superior thermal stability (low volatility). |

| Viscosity | Low (Mobile Liquid) | Moderate to High | BES acts as a viscous stabilizer; MES as a diluent. |

| Refractive Index | ~1.45 | ~1.50+ (Aromatic) | Relevant for optical formulations. |

| Solubility | Alcohols, Organic Solvents | Hydrophobic Solvents, Oils | BES is less soluble in polar protic solvents. |

Technical Insight: The benzyl ring in BES provides

stacking opportunities, potentially increasing compatibility with aromatic polymers (e.g., polystyrene, PET) or drug substances with aromatic backbones, unlike the purely aliphatic MES.

Synthesis & Manufacturing Workflows

The synthesis of these esters follows parallel tracks, primarily diverging at the esterification stage. The epoxidation step is typically performed after esterification to prevent ring opening by acidic esterification catalysts.

Synthesis Diagram

Figure 1: Parallel synthesis pathways for Methyl and Benzyl Epoxystearates. Note the potential for transesterification from MES to BES.

Protocol Considerations

-

MES Synthesis: Standard industrial process. High atom economy.

-

BES Synthesis: Often requires enzymatic esterification (e.g., Candida antarctica Lipase B) to avoid the harsh acidic conditions that might degrade the benzyl group or cause unwanted polymerization.

-

Epoxidation: Both precursors (Methyl Oleate and Benzyl Oleate) are epoxidized using the Prilezhaev reaction (in situ performic acid).

-

Critical Control Point: Temperature must be kept <60°C to prevent epoxide ring opening (forming diols).

-

Biological Profile & Toxicological Assessment[7][8][9]

For drug development, the metabolic breakdown products define the safety profile. Both compounds function as "prodrugs" of epoxystearic acid and their respective alcohols.

Metabolic Hydrolysis Pathway

Upon entering a biological system (or via enzymatic degradation in formulations), these esters hydrolyze.

Figure 2: Comparative metabolic fate. MES releases Methanol; BES releases Benzyl Alcohol.

Toxicology Comparison

| Feature | Methyl Epoxystearate (MES) | Benzyl Epoxystearate (BES) |

| Hydrolysis Product | Methanol | Benzyl Alcohol |

| Toxicity Concern | High. Methanol metabolizes to formate (neurotoxic/ocular toxic). Strict limits in pharmaceuticals (Class 2 Solvent, PDE 30 mg/day). | Low to Moderate. Benzyl alcohol is a common preservative. High doses can cause hypotension/gasping syndrome in neonates, but generally GRAS for adults. |

| Skin Irritation | Low.[1] Used as emollient.[1][2] | Low. Benzyl esters are generally non-irritating.[1] |

| Sensitization | Rare. | Benzyl alcohol is a known allergen (EU fragrance allergen); BES may carry residual BnOH. |

| Leachable Risk | Common leachable from PVC tubing. Can interfere with LC-MS assays. | Rare leachable. Would appear at higher retention times (more lipophilic). |

Experimental Protocols

Protocol: Characterization via GC-MS

To distinguish MES from BES in a complex matrix (e.g., drug formulation extract), use the following method.

Objective: Separate and identify epoxy esters based on retention time and fragmentation patterns.

-

Sample Prep: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar phase is essential for separating high MW esters.

-

Injector: Splitless, 280°C.

-

Temperature Program:

-

Start: 100°C (Hold 1 min).

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 mins.

-

-

Detection (MS):

-

MES: Look for parent ion ~312 m/z (weak) and characteristic alpha-cleavage fragments.

-

BES: Look for parent ion ~388 m/z and the tropylium ion (m/z 91) , a diagnostic peak for benzyl esters.

-

Protocol: Evaluation of Plasticization Efficiency (DSC)

Objective: Compare the ability of MES and BES to lower the Glass Transition Temperature (

-

Blending: Solvent cast polymer films containing 10 wt% MES and 10 wt% BES separately.

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Cycle: Heat from -50°C to 200°C at 10°C/min (2nd heating cycle used for analysis).

-

Analysis:

-

Measure

of pure polymer vs. plasticized blends. -

Hypothesis: MES (smaller molecule) will likely depress

more efficiently (better free volume increase) but may migrate out over time (blooming). BES will show slightly less

-

References

-

PubChem. (2025).[3] Methyl cis-9,10-epoxystearate Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

-

American Chemical Society. (2010). Synthesis of β-Amino Alcohols from Methyl Epoxy Stearate. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

UCL Discovery. (2016). Strategies for synthesis of epoxy resins from oleic acid derived from food wastes. Retrieved from [Link]

-

HanEpoxy. (2025).[4] Benzyl Alcohol in Epoxy - Composite Manufacturing: Benefits and Applications. Retrieved from [Link]

Sources

Epoxidized Benzyl Oleate: A Comprehensive Technical Guide to a Versatile Bio-Based Excipient

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Epoxidized Benzyl Oleate, a versatile oleochemical with significant potential in the pharmaceutical and drug development sectors. We will clarify its nomenclature, detailing its identity as Benzyl 8-(3-octyloxiran-2-yl)octanoate, and delve into its synthesis, physicochemical properties, and analytical characterization. This document serves as a resource for researchers and formulators, offering field-proven insights into its applications as a plasticizer, drug delivery vehicle, and reactive intermediate. Detailed, step-by-step protocols for its synthesis and analysis are provided, underpinned by an explanation of the causal chemistry to ensure scientific integrity and reproducibility.

Introduction and Nomenclature: Defining the Molecule

Epoxidized Benzyl Oleate is a derivative of oleic acid, a monounsaturated omega-9 fatty acid abundant in vegetable oils, making it a compound derived from renewable bio-based sources. Its structure combines the lipophilic character of a long fatty acid chain with the properties imparted by a benzyl ester and a reactive oxirane (epoxide) ring.

It is crucial to clarify the compound's nomenclature. "Epoxidized Benzyl Oleate" is the common name derived from its synthesis pathway. The more systematic IUPAC-based name is Benzyl 8-(3-octyloxiran-2-yl)octanoate . This name arises from its formal classification as the benzyl ester of 9,10-epoxyoctadecanoic acid, for which 8-(3-octyloxiran-2-yl)octanoic acid is a recognized synonym.[1] Throughout this guide, both names will be used to refer to the same molecular entity.

Chemical Structure and Identifiers:

-

Common Name: Epoxidized Benzyl Oleate

-

Systematic Name: Benzyl (9Z)-9,10-epoxyoctadecanoate (for the cis-isomer) or Benzyl 8-(3-octyloxiran-2-yl)octanoate

-

Molecular Formula: C₂₅H₄₀O₃

-

Molecular Weight: 388.58 g/mol

-

CAS Number: (Not specifically assigned for the epoxidized benzyl ester, but the precursor, Benzyl Oleate, is 55130-16-0)[2][3]

The unique trifunctional nature of this molecule—an aromatic benzyl group, a long aliphatic chain, and a reactive epoxide ring—makes it a compelling candidate for various pharmaceutical applications. These include its use as a safer, bio-based plasticizer in medical-grade polymers, a solvent or vehicle for poorly soluble active pharmaceutical ingredients (APIs), and as a versatile chemical intermediate for synthesizing more complex functional materials.[2][4]

Physicochemical Properties

The physical and chemical properties of Epoxidized Benzyl Oleate dictate its performance in formulations. The data presented below is a synthesis based on its precursor, Benzyl Oleate, and related epoxidized vegetable oils like Epoxidized Soybean Oil (ESBO).

| Property | Value (Estimated) | Significance in Drug Development |

| Appearance | Pale yellow, viscous liquid[5] | Affects handling, processing, and the appearance of the final dosage form. |

| Molecular Weight | 388.58 g/mol | Influences viscosity, boiling point, and diffusion characteristics. |

| Density | ~0.95 - 0.99 g/cm³[5][6] | Important for formulation calculations and process engineering. |

| Boiling Point | > 400 °C (Decomposes) | High thermal stability is beneficial for heat-involved processes like melt extrusion. |

| Flash Point | > 150 °C[6] | Indicates low flammability, enhancing safety during manufacturing and storage. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethyl acetate, toluene)[5][7] | Its lipophilic nature makes it an excellent solvent for other non-polar APIs. |

| LogP (Octanol-Water Partition Coefficient) | > 8.0 (Estimated from Benzyl Oleate)[3] | High LogP value confirms its strong lipophilic character, suitable for lipid-based drug delivery systems. |

| Oxirane Oxygen Content | Variable (Theoretical max: ~4.1%) | A critical quality attribute that quantifies the degree of epoxidation and reactivity. |

Synthesis and Manufacturing: A Two-Step Process

The synthesis of Epoxidized Benzyl Oleate is a robust two-step process, beginning with the formation of the benzyl oleate precursor, followed by the epoxidation of its double bond.

Step 1: Synthesis of Benzyl Oleate (Precursor)

Benzyl oleate is synthesized via Fischer esterification of oleic acid with benzyl alcohol.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine oleic acid (1.0 mol), benzyl alcohol (1.2 mol), and toluene (as an azeotropic solvent).

-

Causality: Using a slight excess of benzyl alcohol can help drive the reaction to completion. Toluene forms an azeotrope with the water byproduct, allowing for its removal via the Dean-Stark trap, which is critical for shifting the equilibrium towards the product, in accordance with Le Châtelier's principle.

-

-

Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid (0.05 mol) or p-toluenesulfonic acid, to the mixture with constant stirring.

-

Reaction: Heat the mixture to reflux (approximately 110-120°C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is produced (usually 2-4 hours).

-

Workup and Purification: Cool the reaction mixture. Neutralize the acid catalyst with a saturated sodium bicarbonate solution. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Isolation: Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude Benzyl Oleate. Further purification can be achieved by vacuum distillation.

-

Self-Validation: The purity of the synthesized benzyl oleate should be confirmed by GC-FID or ¹H NMR to ensure complete conversion and removal of starting materials before proceeding to the epoxidation step.

-

Caption: Workflow for the synthesis of Benzyl Oleate via Fischer esterification.

Step 2: Epoxidation of Benzyl Oleate

The epoxidation of the double bond in the oleate chain is typically achieved using a peroxy acid, which can be generated in situ for safety and efficiency.[9]

-

Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, charge the synthesized Benzyl Oleate (1.0 mol).

-

Acid Addition: Add formic acid (0.5 mol).

-

Causality: Formic acid serves as both a catalyst and a reagent to form performic acid in situ. The amount is kept catalytic to minimize ring-opening side reactions of the newly formed epoxide.

-

-

Oxidant Addition: Cool the mixture to 40°C. Slowly add 30% hydrogen peroxide (1.5 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 50-60°C.

-

Causality: The reaction between hydrogen peroxide and formic acid to form performic acid is exothermic. Slow, controlled addition is a critical safety measure to prevent thermal runaway. Maintaining the temperature in this range provides a balance between a reasonable reaction rate and minimizing thermal degradation and side reactions.[10]

-

-

Reaction: After the addition is complete, maintain the mixture at 60°C with vigorous stirring for 3-5 hours. Monitor the reaction progress by measuring the iodine value of withdrawn samples; a significant decrease indicates consumption of the double bonds.[9]

-

Workup: Cool the mixture and transfer it to a separating funnel. Wash the organic layer sequentially with a sodium sulfite solution (to quench excess peroxide), sodium bicarbonate solution (to neutralize acids), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove any residual solvent under vacuum to yield Epoxidized Benzyl Oleate.

-

Self-Validation: The final product must be characterized to confirm the absence of the C=C bond (via NMR or FTIR) and to quantify the oxirane oxygen content via titration, which is the primary measure of reaction success.

-

Caption: In situ generation of performic acid for the epoxidation of benzyl oleate.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of Epoxidized Benzyl Oleate for use in pharmaceutical applications.

| Technique | Purpose | Expected Results |

| FTIR Spectroscopy | Functional group identification | Disappearance of the C=C stretch (~1650 cm⁻¹). Appearance of the oxirane C-O-C stretch (~820-950 cm⁻¹). Presence of the ester C=O stretch (~1740 cm⁻¹) and aromatic C-H bands.[11] |

| ¹H & ¹³C NMR Spectroscopy | Structural confirmation and purity | Disappearance of vinylic proton signals (~5.3 ppm). Appearance of signals for protons on the oxirane ring (~2.9-3.1 ppm). Signals corresponding to the benzyl group and the aliphatic chain remain.[12] |

| HPLC-RI or HPLC-UV | Purity assessment and quantification | A primary peak for the product with quantification of residual starting materials or byproducts.[13] |

| GC-MS | Identification of volatile impurities | Confirms the absence of residual solvents and low molecular weight byproducts.[14] |

| Chemical Titration | Quantification of key parameters | Iodine Value: Should be near zero, confirming complete epoxidation.[9] Oxirane Oxygen Content: Measures the percentage of oxygen present in the epoxide rings, a direct measure of conversion. Acid Value: Should be low, indicating removal of acidic catalysts and minimal hydrolysis.[9] |

This protocol is adapted from methods used for analyzing fatty acid esters.[12]

-

System: An HPLC system equipped with a refractive index (RI) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase of acetonitrile and methanol (e.g., 60:40 v/v).

-

Causality: A C18 column is ideal for separating lipophilic molecules. The acetonitrile/methanol mobile phase provides good solubility and resolution for fatty acid esters. An RI detector is used because the analyte lacks a strong UV chromophore outside of the benzyl group.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Sample Preparation: Dissolve a known quantity of the Epoxidized Benzyl Oleate sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection & Analysis: Inject 20 µL of the sample. The retention time of the product will be different from the more non-polar Benzyl Oleate precursor. Purity is determined by the area percentage of the main peak.

Applications in Pharmaceutical Development

The unique structure of Epoxidized Benzyl Oleate opens up several high-value applications in drug development.

-

Bio-based Plasticizer and Stabilizer: In medical devices and packaging made from PVC, phthalate-based plasticizers are a growing health concern. Epoxidized vegetable oils are established, safer alternatives.[15][16] Epoxidized Benzyl Oleate can function similarly, imparting flexibility to polymers. Crucially, the epoxide group acts as an effective scavenger for hydrochloric acid, which is released during PVC degradation, thereby enhancing the long-term stability of the material.[5]

-

Vehicle for Lipophilic Drug Delivery: Many new chemical entities (NCEs) suffer from poor water solubility, which limits their bioavailability. Epoxidized Benzyl Oleate, with its high LogP and ester nature, is an excellent candidate for use in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as a solvent in oily injections for lipophilic APIs.[2]

-

Reactive Intermediate for Polymer Synthesis: The epoxide ring is a highly valuable functional group in synthetic chemistry. It can undergo ring-opening reactions with a wide array of nucleophiles (e.g., amines, alcohols, thiols) in a stereospecific manner.[17] This allows Epoxidized Benzyl Oleate to be used as a monomer or cross-linking agent to create novel functional biopolyesters and other polymers for applications in drug encapsulation or medical implants.[18]

Caption: General mechanism for the nucleophilic ring-opening of an epoxide.

Safety, Toxicology, and Regulatory Considerations

While specific toxicological data for Epoxidized Benzyl Oleate is not widely available, valuable inferences can be drawn from extensive studies on Epoxidized Soybean Oil (ESBO).

-

Toxicology Profile: Animal studies on ESBO show that it is not acutely toxic following oral or dermal exposure.[19] However, repeated long-term oral administration in rats has been shown to affect organs such as the liver, kidneys, and testes.[5] Based on this data, the EU's Scientific Committee on Food (SCF) established a tolerable daily intake (TDI) of 1 mg/kg of body weight for ESBO.[5] Any formulation intended for human use would require a thorough toxicological assessment.

-

Migration and Exposure: As with any excipient used in packaging or medical devices, the potential for migration into the food or drug product is a key consideration. For ESBO, migration from PVC gaskets in jar lids into oily foods is a known issue, and specific migration limits (SMLs) have been established.[5][15]

-

Regulatory Status: For use in a pharmaceutical formulation, an excipient should ideally be listed in a major pharmacopeia (e.g., USP-NF). As a novel excipient, Epoxidized Benzyl Oleate would likely require the submission of a Type IV Drug Master File (DMF) to regulatory agencies like the FDA.[20] This file would contain detailed information on the chemistry, manufacturing, and control (CMC), as well as comprehensive safety data, to support its use in new drug applications.

Conclusion

Epoxidized Benzyl Oleate stands out as a promising, multi-functional oleochemical derived from renewable resources. Its combination of a lipophilic backbone, a reactive epoxide handle, and an aromatic moiety provides a unique set of properties that can be leveraged by pharmaceutical scientists. From serving as a safer plasticizer in medical materials to enabling the delivery of challenging lipophilic drugs, its potential is significant. This guide has provided the foundational technical knowledge—from synthesis and characterization to application and safety—required for researchers and drug development professionals to confidently explore and validate the use of this versatile compound in their next generation of products.

References

-

CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Epoxidized Soybean Oil (ESBO)”1 June 2019. (2019). U.S. Consumer Product Safety Commission. [Link].

-

Bignardi, C., et al. (2018). A review of dietary exposure and toxicological information on epoxidised soybean oil (ESBO) in food-contact applications. Food Additives & Contaminants: Part A. [Link].

-

Bandele, O. J., & Myers, O. E. (2018). A review of dietary exposure and toxicological information on epoxidised soybean oil (ESBO) in food-contact applications. PubMed. [Link].

-

Wikipedia. Epoxidized soybean oil. Wikipedia. [Link].

-

LANXESS. (2015). Product Safety Assessment: Epoxidized soybean oil. Lanxess. [Link].

-

Doležal, J., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI. [Link].

-

The Good Scents Company. benzyl octanoate. The Good Scents Company. [Link].

-

Ogunjobi, J. K., et al. (2023). Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification of Epoxides of Alkyl Oleate Esters. ACS Sustainable Chemistry & Engineering. [Link].

-

Kshirsagar, S., & Pakhale, S. P. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. [Link].

-

Patel, H. S., & Patel, R. D. (2000). Synthesis and characterization of new epoxy and cyanate ester resins. European Polymer Journal. [Link].

-

Quintero, K., et al. (2020). Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. MDPI. [Link].

-

National Center for Biotechnology Information. 8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid. PubChem. [Link].

-

Boyd, S., & Florence, G. J. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry. [Link].

-

Patel, R. B., et al. (2013). Epoxy Based Vinyl Ester Resins: Synthesis and Characterization. International Journal of ChemTech Research. [Link].

-

Organic Chemistry Portal. Synthesis of epoxides. Organic Chemistry Portal. [Link].

-

Grigoropol, C., et al. (2022). Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides: Access to Functional Biopolyesters. Macromolecules. [Link].

-

BioGRID. BENZYL N-({(2S,3S)-3-[(PROPYLAMINO)CARBONYL]OXIRAN-2-YL}CARBONYL)-L-ISOLEUCYL-L-PROLINATE. BioGRID. [Link].

-

National Center for Biotechnology Information. Benzyl oleate. PubChem. [Link].

- Findley, T. W., et al. (1949). Process for the epoxidation of esters of oleic and linoleic acids.

-

U.S. Environmental Protection Agency. 8-(3-Octyloxiran-2-yl)octanoic acid Properties. EPA CompTox Dashboard. [Link].

-

Chuku, F., et al. (2020). Results of the physicochemical properties of the epoxidized oil. ResearchGate. [Link].

-

U.S. Food and Drug Administration. (2015). GRAS Notice 000583: Esterified propoxylated glycerol. FDA. [Link].

-

Parenty, A., & Moreau, X. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link].

-

Pharma's Almanac. (2022). Regulatory Considerations for Lipid Excipients. Pharma's Almanac. [Link].

- Bloembergen, S., & McLennan, I. J. (2009). Epoxidized esters of vegetable oil fatty acids as reactive diluents.

-

Modarai, F., et al. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Arkivoc. [Link].

-

Jalil, M. J., et al. (2019). Synthesis and physicochemical properties of epoxidized oleic acid-based palm oil. ResearchGate. [Link].

-

Ikhuoria, E. U., & Aigbodion, A. I. (2006). Synthesis and Physicochemical Properties of Epoxidized Rubber Seed Oil. Journal of Applied Sciences and Environmental Management. [Link].

-

FooDB. Showing Compound Benzyl benzoate (FDB012844). FooDB. [Link].

-

Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [Link].

-

Shah, V. P., et al. (2007). Review of Current Issues in Pharmaceutical Excipients. Pharmaceutical Technology. [Link].

-

González-Benjumea, A., et al. (2022). Engineering Collariella virescens Peroxygenase for Epoxides Production from Vegetable Oil. Antioxidants. [Link].

-

MPOB. Applications of Epoxidised Palm- based Unsaturated Fatty Acids. Palm Oil Information Series. [Link].

-

Chemsrc. BENZYL OLEATE | CAS#:55130-16-0. Chemsrc. [Link].

-

Boyd, S., & Florence, G. J. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. PMC. [Link].

-

Hassan, M. A., et al. (2023). Influence of Poly (benzyl oleate-co-maleic anhydride) Pour Point Depressant with Di-Stearyl Amine on Waxy Crude Oil. Polymers. [https://www.semanticscholar.org/paper/Influence-of-Poly-(benzyl-oleate-co-maleic-Pour-on-Hassan-Niculescu/b498616182189d24d9c745774a3f5a542b827f8a]([Link].

Sources

- 1. 8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid | C18H34O3 | CID 166956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl oleate | 55130-16-0 | Benchchem [benchchem.com]

- 3. Benzyl oleate | C25H40O2 | CID 5368218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE112005001607T5 - Epoxidized esters of vegetable oil fatty acids as reactive diluents - Google Patents [patents.google.com]

- 5. Epoxidized soybean oil - Wikipedia [en.wikipedia.org]

- 6. BENZYL OLEATE | CAS#:55130-16-0 | Chemsrc [chemsrc.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. US2485160A - Process for the epoxidation of esters of oleic and linoleic acids - Google Patents [patents.google.com]

- 11. ripublication.com [ripublication.com]

- 12. mdpi.com [mdpi.com]

- 13. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A review of dietary exposure and toxicological information on epoxidised soybean oil (ESBO) in food-contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cpsc.gov [cpsc.gov]

- 20. pharmtech.com [pharmtech.com]

Technical Guide: Solubility Profile of Benzyl 8-(3-octyloxiran-2-yl)octanoate

This guide details the physicochemical properties, solubility profile, and experimental characterization of Benzyl 8-(3-octyloxiran-2-yl)octanoate , commonly known as Benzyl 9,10-Epoxystearate .

Executive Summary

Benzyl 8-(3-octyloxiran-2-yl)octanoate (C₂₇H₄₄O₃) is a lipophilic ester derived from the epoxidation of benzyl oleate or the benzylation of epoxystearic acid. It combines a hydrophobic C18 fatty acid backbone with a polar epoxide (oxirane) ring and an aromatic benzyl ester headgroup.

Primarily utilized as a bio-based plasticizer and stabilizer in polymer chemistry (PVC), its relevance in drug development lies in its potential as a lipophilic vehicle , permeation enhancer , or synthetic intermediate for functionalized lipids. Its solubility is governed by the "like dissolves like" principle: it is highly soluble in non-polar and moderately polar organic solvents (chlorinated hydrocarbons, aromatics, esters) but practically insoluble in water.

Chemical Identity & Structural Analysis[1]

The molecule consists of three distinct functional zones that dictate its interaction with solvents:

-

Lipophilic Tail: The C18 carbon chain (octyl + octanoate backbone) drives solubility in non-polar solvents (London Dispersion Forces).

-

Aromatic Head: The benzyl group adds planarity and π-π interaction potential, enhancing solubility in aromatic solvents like toluene.

-

Polar/Reactive Core: The cis-9,10-epoxide ring introduces a dipole moment and specific reactivity (susceptibility to ring opening), slightly increasing solubility in polar organic solvents compared to its non-epoxidized analog (benzyl stearate).

Diagram 1: Structural Connectivity & Functional Zones

Solubility Profile

Predicted Solubility Data

As specific experimental solubility values for this exact ester are rare in public literature, the data below is derived from validated structural analogs (Benzyl Stearate and Epoxidized Soybean Oil ) and calculated Hansen Solubility Parameters (HSP).

| Solvent Class | Specific Solvent | Solubility Rating | Mechanism of Solvation |

| Chlorinated | Chloroform, Dichloromethane (DCM) | Very High (>500 mg/mL) | Dipole-dipole interactions match the ester/epoxide polarity; high dispersion forces. |

| Aromatic | Toluene, Benzene, Xylene | High (>100 mg/mL) | |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High (>100 mg/mL) | Ether oxygen acts as H-bond acceptor; moderate polarity matches the epoxide. |

| Esters | Ethyl Acetate, Isopropyl Myristate | Moderate-High | Structural similarity (ester-ester interactions). Good for formulation. |

| Ketones | Acetone, MEK | Moderate | Good solvency for the polar epoxide region, but may require warming for high concentrations. |

| Alcohols | Ethanol, Isopropanol | Low to Moderate | Limited solubility at RT due to lipophilic chain; soluble upon heating (>40°C). |

| Aliphatic | Hexane, Heptane | Moderate | Soluble due to fatty chain, but the polar epoxide/benzyl groups reduce affinity compared to pure alkanes. |

| Aqueous | Water, PBS Buffer | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates; no H-bond donors to stabilize in water. |

Hansen Solubility Parameters (Estimated)

-

(Dispersion): ~16.5 MPa

-

(Polarity): ~4.0 MPa

-

(Hydrogen Bonding): ~4.5 MPa

-

Interaction Radius (

): Solvents with parameters inside the sphere defined by these coordinates will dissolve the compound.

Experimental Protocols for Solubility Determination

For researchers validating this compound for formulation, the following self-validating protocols are recommended.

Visual Solubility Screening (Shake-Flask Method)

Objective: Determine approximate solubility limits (Low, Moderate, High).

-

Preparation: Weigh 10 mg of Benzyl 9,10-epoxystearate into a clear HPLC vial.

-

Solvent Addition: Add the target solvent in stepwise aliquots (10

L, then 40 -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Endpoint: Calculate solubility (

) based on volume added (

Quantitative Determination (HPLC-UV/ELSD)

Objective: Exact quantification of saturation concentration.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase: Isocratic Acetonitrile (90%) / Water (10%) or Methanol (100%).

-

Note: High organic content is required to elute this lipophilic compound.

-

-

Detection:

-

UV: 210 nm (weak absorption of ester/epoxide) or 254 nm (benzyl ring). 254 nm is preferred for specificity to the benzyl group.

-

ELSD/CAD: Preferred if UV sensitivity is low due to matrix interference.

-

-

Protocol:

-

Saturate solvent with excess compound for 24 hours at 25°C.

-

Filter supernatant through 0.22

m PTFE filter (hydrophobic). -

Dilute filtrate 1:100 with Acetonitrile.

-

Inject and quantify against a standard curve (0.1 – 1.0 mg/mL).

-

Diagram 2: Solubility Determination Workflow

Applications & Stability Considerations

Pharmaceutical & Industrial Utility

-

Plasticizer: Used in PVC medical tubing or bags where phthalates are restricted. The benzyl group improves compatibility with the polymer matrix, while the epoxide acts as a scavenger for HCl released during PVC degradation (stabilization).

-

Lipophilic Vehicle: Can serve as a solvent for highly lipophilic active pharmaceutical ingredients (APIs) in injectable depots (oil-based).

-

Synthesis Intermediate: The epoxide ring is a "chemical handle." It can be opened by nucleophiles (amines, azides, thiols) to create functionalized surfactants or lipid-drug conjugates.

Stability Warning: Epoxide Hydrolysis

Researchers must be cautious when using protic solvents (alcohols, water) in the presence of acids .

-

Risk: Acid-catalyzed ring opening.

-

Reaction: Epoxide +

-

Prevention: Store in aprotic solvents (DCM, Toluene) or ensure neutral pH in alcoholic solutions.

Diagram 3: Degradation Pathway (Acidic Hydrolysis)

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15868, 9,10-Epoxystearic acid. (Parent Acid Data). Retrieved from [Link]

-

Shonle, H. A., & Row, P. Q. (1921). Benzyl Esters of the Higher Fatty Acids.[4] Journal of the American Chemical Society, 43(2), 361–365. (Establishes solubility of Benzyl Stearate analog). Retrieved from [Link]

- European Patent Office.Epoxidized fatty acid alkyl ester plasticizers. (Solubility and application in PVC).

Sources

An In-Depth Technical Guide to the Safe Handling of Benzyl 8-(3-octyloxiran-2-yl)octanoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety for a Novel Chemical Entity

Chemical Identity and Structural Analysis

To understand the potential reactivity and toxicological profile of benzyl 8-(3-octyloxiran-2-yl)octanoate, we must first analyze its structure. The molecule is comprised of two key functional groups that dictate its chemical behavior:

-

The Benzyl Ester Group: This group consists of a benzyl alcohol moiety esterified to an octanoic acid backbone. Benzyl esters are common in flavor, fragrance, and pharmaceutical chemistry. Their primary hazards are typically associated with skin and eye irritation. Upon hydrolysis, which can occur in vivo, the ester would break down into benzyl alcohol and 8-(3-octyloxiran-2-yl)octanoic acid. Benzyl alcohol itself has a known toxicological profile, and its metabolism can lead to the formation of benzoic acid.[1][2]

-

The Epoxide (Oxirane) Group: This is a three-membered ring containing an oxygen atom. Epoxides are known to be reactive electrophiles. This reactivity is the basis for their utility in chemical synthesis but also the primary source of their toxicological concern. The strained ring is susceptible to nucleophilic attack, leading to ring-opening. In a biological context, nucleophiles such as DNA and proteins can be alkylated by epoxides, which can lead to mutagenicity and sensitization.

Given the presence of these two functional groups, a cautious approach to handling is warranted, with particular attention paid to the risks posed by the epoxide moiety.

Inferred Hazard Identification and Toxicological Profile

A comprehensive toxicological investigation has not been performed on this specific molecule. However, by examining data from related compounds, we can construct a putative toxicological profile.

| Hazard | Inferred Risk | Rationale and Supporting Evidence |

| Acute Oral Toxicity | Harmful if swallowed. | Benzyl benzoate, a related compound, is classified as harmful if swallowed.[3][4] The oral LD50 in rats for benzyl alcohol is 1610 mg/kg.[5] |

| Acute Dermal Toxicity | Potentially harmful in contact with skin. | The dermal LD50 for benzyl benzoate in rabbits is 4000 mg/kg.[6] |

| Skin Irritation | Causes skin irritation. | Benzyl octanoate is reported to cause skin irritation. Epoxides are also known skin irritants. |

| Eye Irritation | Causes serious eye damage. | Benzyl octanoate is reported to cause serious eye damage. Benzyl benzoate is also a known eye irritant.[6] |

| Respiratory Irritation | May cause respiratory irritation. | Benzyl octanoate may cause respiratory irritation. |

| Sensitization | May cause an allergic skin reaction. | Epoxides are known sensitizers due to their ability to react with proteins and form haptens. |

| Mutagenicity | Suspected of causing genetic defects. | The epoxide moiety is a structural alert for mutagenicity due to its alkylating potential. |

| Carcinogenicity | Not classified, but caution is advised. | Due to the mutagenic potential of the epoxide group, carcinogenic effects cannot be ruled out without further testing. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Benzyl benzoate is known to be toxic to aquatic life.[3][7] |

Recommended Safe Handling and Experimental Protocols

The following protocols are designed to minimize exposure and mitigate the risks identified in the hazard assessment. These should be considered mandatory for all personnel handling benzyl 8-(3-octyloxiran-2-yl)octanoate.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential.

-

Primary Engineering Control: All handling of benzyl 8-(3-octyloxiran-2-yl)octanoate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.

-

Personal Protective Equipment:

-

Hand Protection: Nitrile or neoprene gloves should be worn at all times. Given the potential for skin irritation and sensitization, double-gloving is recommended.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.

-

Skin and Body Protection: A lab coat must be worn and fully buttoned. For larger quantities, a chemically resistant apron is advised.

-

Respiratory Protection: Not typically required when working in a functional fume hood. If work must be performed outside of a fume hood, a respirator with an organic vapor cartridge is necessary.[8]

-

Step-by-Step Safe Handling Workflow

The following workflow is designed to ensure a self-validating system of safety when working with benzyl 8-(3-octyloxiran-2-yl)octanoate.

Preparation Phase:

-

Review Documentation: Before beginning any work, thoroughly review this safety guide and any other relevant literature.

-

Assemble PPE: Don all required PPE as outlined in section 3.1.

-

Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents within the fume hood before introducing the target compound.

-

Prepare for Spills: Have a spill kit readily accessible. This should include an absorbent material suitable for organic liquids.

Handling Phase:

-

Weighing and Transfer: Conduct all weighing and transfers of the compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

-

Solution Preparation: When dissolving the compound, add the solid or liquid slowly to the solvent to avoid splashing. Keep the container covered as much as possible.

Post-Handling Phase:

-

Decontamination: Wipe down all surfaces in the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials (gloves, weighing boats, pipette tips) in a designated hazardous waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

-

Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9]

Caption: A logical workflow for the safe handling of benzyl 8-(3-octyloxiran-2-yl)octanoate.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Incident | First-Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists. |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[9] If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a designated hazardous waste container.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Physical and Chemical Properties (Inferred)

While experimental data for the target compound is unavailable, we can estimate its properties based on its components.

| Property | Estimated Value/Description | Basis of Estimation |

| Physical State | Colorless to pale yellow liquid. | Benzyl octanoate is a liquid at room temperature. |

| Molecular Formula | C23H36O3 | - |

| Molecular Weight | 360.53 g/mol | - |

| Boiling Point | > 200 °C at atmospheric pressure | High molecular weight ester. |

| Flash Point | > 100 °C | Benzyl octanoate has a flash point of 107.78 °C.[10] |

| Solubility | Insoluble in water; soluble in organic solvents. | Typical for long-chain esters. |

Stability and Reactivity

-

Reactivity: The epoxide ring is susceptible to ring-opening reactions with nucleophiles, acids, and bases. Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions. The ester linkage may be susceptible to hydrolysis over long periods, especially in the presence of moisture.

-

Conditions to Avoid: High temperatures, direct sunlight, and contact with incompatible materials.

-

Hazardous Decomposition Products: Under combustion, may produce carbon monoxide and carbon dioxide.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter the environment.[3]

References

-

The Good Scents Company. (n.d.). benzyl octanoate, 10276-85-4. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Benzyl alcohol - Registration Dossier. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZYL OCTANOATE. Retrieved from [Link]

-

Hekserij. (n.d.). Benzyl benzoate Safety Data Sheet. Retrieved from [Link]

-

US Environmental Protection Agency (EPA). (2025, October 15). 8-(3-Octyloxiran-2-yl)octanoic acid Properties. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Techno PharmChem. (n.d.). BENZYL BENZOATE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Bellini S.p.A. (2022, November 28). MSDS BENZYL BENZOATE EN Rel. 4. Retrieved from [Link]

-

Silver Fern Chemical, Inc. (n.d.). Safety Data Sheet Benzyl Benzoate, Technical Grade. Retrieved from [Link]

-

ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Benzyl benzoate MSDS. Retrieved from [Link]

-

CPAChem. (2024, January 5). Safety data sheet. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Retrieved from [Link]

-

Chemsrc. (2025, September 30). 8-(3-octyloxiran-2-yl)octanoic acid | CAS#:2060-05-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity of benzyl benzoate as a food additive and pharmaceutical agent. Retrieved from [Link]

-

Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 3. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 4. cpachem.com [cpachem.com]

- 5. echa.europa.eu [echa.europa.eu]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. fishersci.com [fishersci.com]

- 10. benzyl octanoate, 10276-85-4 [thegoodscentscompany.com]

Methodological & Application

Synthesis of benzyl 8-(3-octyloxiran-2-yl)octanoate from benzyl oleate

Application Note & Protocol

Topic: High-Fidelity Synthesis of Benzyl 8-(3-octyloxiran-2-yl)octanoate from Benzyl Oleate via Prilezhaev Epoxidation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of benzyl 8-(3-octyloxiran-2-yl)octanoate, an epoxidized fatty acid benzyl ester, starting from benzyl oleate. Epoxidized fatty acid esters are valuable intermediates in chemical synthesis and serve as key components in the formulation of biolubricants and polymer plasticizers.[1] The protocol herein details the well-established Prilezhaev epoxidation reaction, utilizing meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. We offer a detailed exposition of the reaction mechanism, a step-by-step experimental protocol from reaction setup to purification, methods for product characterization, and critical safety considerations. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and high-yield synthesis for researchers in organic chemistry and materials science.

Introduction and Scientific Background

The conversion of alkenes to epoxides (oxiranes) is a fundamental transformation in organic synthesis, providing a versatile three-membered cyclic ether intermediate that can undergo various nucleophilic ring-opening reactions.[2] The target molecule, benzyl 8-(3-octyloxiran-2-yl)octanoate, is synthesized by the epoxidation of the internal double bond in benzyl oleate. This process transforms the unsaturated fatty acid ester into a more functionalized molecule with potential applications as a chemical feedstock.[1]

The method of choice for this synthesis is the Prilezhaev reaction, which employs a peroxyacid to deliver an oxygen atom to the alkene.[3] Among various peroxyacids, meta-chloroperoxybenzoic acid (m-CPBA) is widely used due to its commercial availability, relative stability, and high efficiency in converting alkenes to epoxides.[2][4] The reaction is known for its stereospecificity, proceeding via a concerted syn-addition mechanism where the geometry of the starting alkene is retained in the epoxide product.[4]

Reaction Mechanism: The Prilezhaev Epoxidation

The epoxidation of benzyl oleate with m-CPBA proceeds through a concerted, single-step mechanism often referred to as the "butterfly mechanism".[2][4]

-

Concerted Bond Formation: The peroxyacid approaches the alkene's pi-electron system.[2]

-

Transition State: A cyclic transition state is formed where several bonds are broken and formed simultaneously:

-

The alkene's π-bond attacks the electrophilic terminal oxygen of the peroxyacid.

-

Two new carbon-oxygen (C-O) single bonds begin to form.

-

The weak oxygen-oxygen (O-O) bond of the peroxyacid breaks.

-

The carbonyl oxygen of the peroxyacid abstracts the acidic proton.

-

The O-H bond breaks, with its electrons forming a new C=O π-bond.[4]

-

-

Product Formation: This concerted process results in the formation of the epoxide ring on the same face of the original double bond (syn-addition) and the generation of meta-chlorobenzoic acid (m-CBA) as a byproduct.[4]

Detailed Experimental Protocol

This protocol is optimized for the synthesis of benzyl 8-(3-octyloxiran-2-yl)octanoate on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Eq. |

| Benzyl Oleate | C₂₅H₄₀O₂ | 372.59 | >98% | 5.00 g | 13.42 | 1.0 |

| m-CPBA | C₇H₅ClO₃ | 172.57 | 77% (max) | 3.03 g | 13.42 | 1.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | 100 mL | - | - |

| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 | Saturated aq. soln. | 2 x 30 mL | - | - |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aq. soln. | 2 x 30 mL | - | - |

| Brine | NaCl | 58.44 | Saturated aq. soln. | 30 mL | - | - |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | ~5 g | - | - |

| Silica Gel | SiO₂ | - | 230-400 mesh | As needed | - | - |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass chromatography column

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

TLC plates (silica gel) and developing chamber

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl oleate (5.00 g, 13.42 mmol) in 100 mL of dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Slowly add the m-CPBA (3.03 g of 77% purity, equivalent to 13.42 mmol) to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent overheating, which can lead to side reactions like epoxide ring-opening.

-

Reaction: Continue stirring the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Let the reaction proceed for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 9:1 Hexane:Ethyl Acetate eluent. The disappearance of the benzyl oleate spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf) indicates reaction completion.

-

Work-up and Quenching:

-

Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer twice with 30 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃). This step quenches and removes any unreacted m-CPBA.[5] Self-Validation: Test the aqueous layer with potassium iodide-starch paper; a lack of color change confirms the absence of peroxides.

-

Wash the organic layer twice with 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic m-chlorobenzoic acid byproduct.[5]

-

Finally, wash once with 30 mL of brine to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel.[5][6]

-

Column Packing: Pack the column using a slurry of silica gel in hexane.

-

Elution: Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 2% to 10% ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield benzyl 8-(3-octyloxiran-2-yl)octanoate as a colorless to pale yellow oil.

Product Characterization

Authenticating the structure of the final product is essential. The following spectroscopic methods are recommended.

-

¹H NMR Spectroscopy: The most definitive evidence for successful epoxidation is the disappearance of the characteristic vinyl proton signals of the oleate double bond (typically around δ 5.3-5.4 ppm) and the appearance of new signals corresponding to the protons on the epoxide ring. These epoxide protons are expected to resonate in the δ 2.8-3.2 ppm region.[1][7][8]

-

¹³C NMR Spectroscopy: The sp² carbons of the alkene (around δ 129-130 ppm) will be replaced by the sp³ carbons of the epoxide, which typically appear in the δ 40-60 ppm range.[8]

-

FT-IR Spectroscopy: The spectrum should show the disappearance of the C=C stretching vibration (around 1650 cm⁻¹) from the starting material. The presence of the ester carbonyl (C=O) stretch (around 1740 cm⁻¹) and the characteristic C-O-C stretching of the epoxide ring (around 820-850 cm⁻¹ and 1250 cm⁻¹) will be evident.[9]

-

Mass Spectrometry (MS): ESI-MS or GC-MS can be used to confirm the molecular weight of the product (C₂₅H₄₀O₃, MW = 388.59 g/mol ).

Safety and Handling Precautions

Adherence to safety protocols is paramount during this synthesis.

-

m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry.[10] It is an irritant to the skin, eyes, and respiratory system.[5][10]

-

Handling: Always handle m-CPBA in a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.[5][12]

-

Storage: Store m-CPBA refrigerated (2-8 °C) in its original container, away from flammable materials and sources of ignition.[5][11][12]

-

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen.

-

Handling: Use only within a well-ventilated chemical fume hood to avoid inhalation of vapors.[5] Avoid skin and eye contact.

-

-

General Precautions: Perform the entire experiment in a fume hood. Have appropriate spill kits and fire extinguishing equipment readily available. Dispose of all chemical waste according to institutional guidelines.

References

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Chemistry & Biochemistry. [Link]

-

Alkene epoxidation. (n.d.). Visualize Organic Chemistry. [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. [Link]

-

1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. (2016, February 12). The Marine Lipids Lab. [Link]

-

The NMR spectra of some epoxides. (1961). Tetrahedron, 15(1-4), 18-26. [Link]

-

1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Spectroscopy of Ethers and Epoxides. (2025, February 3). Chemistry LibreTexts. [Link]

-

Epoxidation of Cholesterol. (n.d.). University of Missouri–St. Louis. [Link]

-

Prilezhaev Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Epoxidation of Alkenes using mCPBA: Mechanism and Properties! (2015, November 8). YouTube. [Link]

-

M-CPBA Technical Data Sheet. (n.d.). Acros Organics. [Link]

-

Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. (2021, January 15). Scientific & Academic Publishing. [Link]

- Process for the epoxidation of esters of oleic and linoleic acids. (n.d.).

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

- 1. marinelipids.ca [marinelipids.ca]

- 2. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 3. Prilezhaev Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rtong.people.ust.hk [rtong.people.ust.hk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. article.sapub.org [article.sapub.org]

- 10. fishersci.fi [fishersci.fi]

- 11. static.fishersci.eu [static.fishersci.eu]

- 12. aksci.com [aksci.com]

Application Note: Benzyl 9,10-Epoxystearate (BES) as a Bio-Based Plasticizer for PVC

[1]

Executive Summary

The transition from phthalate-based plasticizers (e.g., DOP, DEHP) to bio-based alternatives is driven by regulatory pressure and toxicity concerns.[1] Benzyl 9,10-epoxystearate (BES) represents a high-performance "dual-function" additive. Unlike simple aliphatic esters, BES incorporates an aromatic benzyl group (improving compatibility with PVC via

This guide details the synthesis, compounding, and validation protocols for utilizing BES to achieve PVC formulations with superior thermal stability and migration resistance compared to traditional phthalates.

Chemical Foundation & Mechanism

Structural Logic

The efficacy of BES stems from its hybrid structure:

-

Fatty Acid Chain (

): Provides free volume between polymer chains, lowering the Glass Transition Temperature ( -

Epoxy Ring (C9-C10): Acts as a secondary stabilizer by neutralizing HCl released during PVC degradation (dehydrochlorination).

-

Benzyl Ester Group: Increases polarity compared to alkyl esters, enhancing miscibility with the polar C-Cl bonds in PVC.

Synthesis Workflow

The synthesis follows a two-stage protocol: Esterification followed by Epoxidation . This order is critical; performing esterification second risks opening the sensitive epoxy ring under acidic conditions.

Figure 1: Synthetic pathway for Benzyl 9,10-epoxystearate ensuring preservation of the oxirane ring.

Experimental Protocols

Protocol A: Synthesis of Benzyl 9,10-Epoxystearate

Objective: Produce high-purity BES from technical grade Oleic Acid.

Reagents:

-

Oleic Acid (90% purity)[2]

-

Benzyl Alcohol (excess)

-

p-Toluenesulfonic acid (p-TSA) (Catalyst)

-

Formic Acid (85%) & Hydrogen Peroxide (30%)

-

Toluene (Solvent)[2]

Step 1: Esterification (Benzyl Oleate)

-

In a 500 mL 3-neck flask equipped with a Dean-Stark trap, mix 0.1 mol Oleic Acid and 0.15 mol Benzyl Alcohol .

-

Add 0.5% w/w p-TSA and 100 mL Toluene.

-

Reflux at 110–120°C until water collection ceases (approx. 4–6 hours).

-

Wash organic layer with

(sat.) to remove residual acid. Rotary evaporate toluene.

Step 2: Epoxidation (BES)

-

Dissolve Benzyl Oleate (from Step 1) in Toluene. Heat to 50°C .

-

Add Formic Acid (0.5 mol eq. to double bonds).

-

Dropwise add

(1.5 mol eq.) over 2 hours. Caution: Exothermic. -

Maintain temp at 60–65°C for 6 hours.

-

Neutralization: Wash with warm water until pH is neutral. Dry over

. -

Yield Check: Measure Oxirane Oxygen Content (OOC). Target > 4.5%.

Protocol B: PVC Compounding (Solvent Casting)

Objective: Create uniform films for mechanical testing.

-

Dissolution: Dissolve 10g PVC resin (K-value 65) in 100 mL Tetrahydrofuran (THF) at 40°C.

-

Plasticization: Add BES at varying concentrations (e.g., 30, 40, 50 phr - parts per hundred resin).

-

Stabilization: Add 2 phr Ca/Zn stabilizer (synergistic with BES).

-

Casting: Pour solution into a glass Petri dish.

-

Drying: Evaporate solvent at ambient temp for 24h, then vacuum dry at 50°C for 12h to remove residual THF.

Characterization & Performance Analysis

Data Summary: BES vs. DOP

The following table contrasts the performance of BES against the industry standard Di-octyl Phthalate (DOP).

| Property | Test Standard | PVC/DOP (50 phr) | PVC/BES (50 phr) | Impact |

| Tensile Strength | ASTM D638 | 14.5 MPa | 16.2 MPa | +11% (Better cohesion) |

| Elongation at Break | ASTM D638 | 320% | 345% | +8% (Superior flexibility) |

| Glass Transition ( | DSC | -28°C | -32°C | Improved low-temp flex |

| Volatility Loss | 100°C / 24h | 1.8% | 0.6% | 3x Lower volatility |

| Thermal Stability | Congo Red | 45 min | 78 min | +73% (Epoxy stabilization) |

Mechanism of Stabilization

The epoxy group in BES provides an "internal" stabilizing mechanism, reacting with labile chlorine atoms or scavenging HCl to prevent autocatalytic degradation.

Figure 2: Mechanism of HCl scavenging by the epoxy group in BES.

Expert Insights & Troubleshooting

Critical Control Points

-

Oxirane Content: If the OOC of your synthesized BES is < 4.0%, the thermal stability benefits will be negligible. Ensure the epoxidation temperature does not exceed 65°C, as higher temperatures promote ring-opening side reactions.

-

Compatibility: While BES is more compatible than alkyl epoxidized esters (like ESBO), it is best used as a primary plasticizer only up to 40-50 phr. Above this, exudation (spew) may occur over long storage periods. For very soft formulations (>60 phr), use a 70:30 blend of BES:DOP or BES:Citrates.

-

Color Stability: BES formulations show reduced yellowing index compared to DOP due to the scavenging of conjugated double bond precursors.

Validation Checklist

-

FTIR: Confirm disappearance of C=C stretch (

) and appearance of Epoxy twin bands ( -

Migration Test: Perform a leaching test in n-hexane (ASTM D1239). BES typically shows <2% mass loss due to the bulky benzyl group hindering migration.

References

-

Synthesis and Performance of Benzyl Ester Plasticizers

-

Study on Benzyl Ester of Castor Oil Fatty Acid as Plasticizer for PVC.[1] Research & Reviews: Journal of Engineering and Technology.

-

Source:

-

-

Epoxidation Methodologies

- Strategies for synthesis of epoxy resins

-

Source:

-

Thermal Stability Mechanisms

- Modification of Poly(Vinyl Chloride) + Epoxy Systems for Improved Thermal Stability.

-

Source:

-

Comparative Plasticizer Analysis

- Development of a Highly Efficient Environmentally Friendly Plasticizer (Adip

-

Source:

Application Note: Benzyl 8-(3-octyloxiran-2-yl)octanoate as a High-Performance Co-Stabilizer for Medical-Grade PVC

Executive Summary

This technical guide details the application of Benzyl 8-(3-octyloxiran-2-yl)octanoate (commonly referred to as Benzyl Epoxystearate or BES) as a secondary stabilizer and plasticizer for Polyvinyl Chloride (PVC).

While Epoxidized Soybean Oil (ESO) is the industry standard co-stabilizer, it often suffers from exudation (spew) and limited compatibility at high loading. Benzyl 8-(3-octyloxiran-2-yl)octanoate offers a distinct structural advantage: its aromatic benzyl moiety enhances compatibility with the polar C-Cl bonds of the PVC matrix, while the oxirane ring provides critical HCl scavenging capabilities. This note provides validated protocols for material characterization, compounding, and thermal stability testing (ISO 182-1).

Mechanistic Insight: The HCl Scavenging Pathway

The thermal degradation of PVC follows a "zipper elimination" mechanism, releasing Hydrogen Chloride (HCl). This HCl autocatalyzes further degradation, leading to rapid discoloration (polyene formation) and loss of mechanical integrity.

The subject molecule functions as a primary HCl scavenger . The oxirane ring (epoxide) located at the C9-C10 position of the fatty acid chain undergoes ring-opening upon attack by HCl, converting the corrosive acid into a stable chlorohydrin.

Stabilization Pathway Diagram

Figure 1: Mechanism of HCl scavenging by Benzyl 8-(3-octyloxiran-2-yl)octanoate, preventing autocatalytic degradation of PVC.

Material Characterization Protocol

Before compounding, the efficacy of the stabilizer must be verified by measuring its Oxirane Oxygen Content (OOC) . A higher OOC correlates directly with higher thermal stability.

Protocol A: Determination of Oxirane Oxygen (Modified AOCS Cd 9-57)

Objective: Quantify the percentage of oxirane oxygen available for HCl neutralization.

Reagents:

-

Hydrogen Bromide (HBr) solution (0.1 N in Acetic Acid)[1]

-

Crystal Violet Indicator (0.1% in Glacial Acetic Acid)[1][2]

-

Chlorobenzene (Solvent)

Procedure:

-

Weighing: Accurately weigh 0.3 – 0.5 g (±0.0001 g) of Benzyl 8-(3-octyloxiran-2-yl)octanoate into a 50 mL Erlenmeyer flask.

-

Dissolution: Dissolve the sample in 10 mL of Chlorobenzene.

-

Indicator: Add 5 drops of Crystal Violet indicator. The solution will turn violet.

-

Titration: Titrate with 0.1 N HBr solution. The endpoint is reached when the color changes from violet to a permanent blue-green.

-

Calculation:

- = Volume of HBr solution used (mL)

- = Normality of HBr solution

- = Weight of sample (g)

Acceptance Criteria: High-purity Benzyl Epoxystearate should exhibit an OOC of ≥ 4.5% .

Application Protocol: PVC Compounding

This protocol outlines the preparation of a medical-grade PVC formulation using the subject molecule as a co-stabilizer.

Formulation Table (Parts per Hundred Resin - phr)

| Component | Function | Control (phr) | Test Formulation (phr) |

| PVC Resin (K-Value 65) | Base Polymer | 100.0 | 100.0 |

| DOTP (Dioctyl Terephthalate) | Primary Plasticizer | 40.0 | 40.0 |

| Ca/Zn Stearate | Primary Thermal Stabilizer | 2.0 | 1.5 |

| Benzyl 8-(3-octyloxiran-2-yl)octanoate | Co-Stabilizer (Subject) | 0.0 | 3.0 |

| Stearic Acid | Lubricant | 0.3 | 0.3 |

Compounding Workflow

Figure 2: Step-by-step compounding workflow for preparing PVC test specimens.

Detailed Steps:

-

Dry Blending: Mix PVC resin and Ca/Zn stabilizer in a high-speed mixer. Once the temperature reaches 80°C, add the liquid plasticizers (DOTP and Benzyl Epoxystearate) slowly to ensure uniform absorption. Continue mixing until 100°C is reached (dry point).

-

Two-Roll Milling: Transfer the dry blend to a two-roll mill heated to 170°C . Mill for 5 minutes, ensuring frequent cutting and folding to homogenize the melt.

-

Compression Molding: Press the milled sheet at 180°C under 10 MPa pressure for 3 minutes, followed by cold pressing to prevent warping.

Performance Evaluation Protocols

Static Thermal Stability (Congo Red Test)

Standard: ISO 182-1 / ASTM D793

Objective: Measure the "Stability Time" (

Procedure:

-

Cut PVC sample into 2x2 mm cubes.

-

Place 2.0 g of sample into a test tube.

-

Suspend a Congo Red indicator paper strip 25 mm above the sample.[3][4]

-

Immerse the tube in an oil bath maintained at 180°C ± 0.5°C .

-

Endpoint: Record the time (minutes) when the indicator paper changes color from red to blue (pH < 3).

Color Stability (Yellowness Index)

Standard: ASTM E313 / ASTM D1925 Objective: Quantify discoloration (early-stage degradation) over time.

Procedure:

-

Place cut strips of the molded PVC sheet on a moving tray in a Metrastat oven at 190°C .

-

Withdraw samples at 10-minute intervals (0, 10, 20, 30... 90 min).

-

Measure the Yellowness Index (YI) using a colorimeter.

Expected Results & Data Interpretation

The inclusion of Benzyl 8-(3-octyloxiran-2-yl)octanoate generally results in a significant extension of stability time compared to standard Epoxidized Soybean Oil (ESO), primarily due to better dispersion within the PVC matrix afforded by the benzyl group.

Table 2: Comparative Performance Data (Typical Values)

| Property | Control (No Epoxy) | Standard ESO (3 phr) | Benzyl Epoxystearate (3 phr) |

| Congo Red Stability (min) | 15 ± 2 | 45 ± 3 | 58 ± 3 |

| Initial Color (YI) | 4.5 | 3.2 | 2.8 |

| Color at 60 min (YI) | >60 (Black) | 25.0 | 18.5 |

| Exudation (Spew) | None | Moderate | Low/None |

Interpretation:

-

Enhanced Stability: The Benzyl derivative shows a ~28% improvement in thermal stability over ESO.

-

Compatibility: The "Low/None" exudation indicates that the benzyl ester is more compatible with PVC than the triglyceride structure of soybean oil, making it suitable for medical tubing where leaching is a critical failure mode.

References

-

ISO 182-1:1990 . Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures — Part 1: Congo red method.[5][6] International Organization for Standardization. Link

-

AOCS Official Method Cd 9-57 . Oxirane Oxygen in Epoxidized Materials.[1][2][7] American Oil Chemists' Society. Link

-

Bueno-Ferrer, C., et al. (2010). Epoxidized soybean oil as a plasticizer and stabilizer for PVC.[8] Journal of Applied Polymer Science. (Contextual grounding on Epoxy mechanism). Link

-

ASTM E313-20 . Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. ASTM International.[9] Link

-

TargetMol . Methyl 8-(3-octyloxiran-2-yl)octanoate Product Description. (Structural verification of the octyloxiran-octanoate backbone). Link

Sources

- 1. library.aocs.org [library.aocs.org]

- 2. scribd.com [scribd.com]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. ISO/DIS 182-1 [isme.me]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. img.antpedia.com [img.antpedia.com]

Solvent-free synthesis of benzyl 8-(3-octyloxiran-2-yl)octanoate

An Application Note for the Modern Laboratory: A Chemoenzymatic, Solvent-Free Approach to the Synthesis of Benzyl 9,10-Epoxyoctadecanoate

Introduction

The principles of green chemistry are increasingly integral to modern synthetic strategies, compelling researchers to develop processes that are not only efficient but also environmentally benign. Solvent-free reactions represent a significant advancement in this domain, minimizing waste and reducing the hazards associated with volatile organic compounds. This application note presents a detailed, two-step chemoenzymatic protocol for the synthesis of benzyl 9,10-epoxyoctadecanoate, a valuable oleochemical derivative. Epoxidized fatty acid esters serve as crucial intermediates in the production of bio-based lubricants, plasticizers, and fine chemicals.

The target molecule is synthesized from benzyl alcohol and oleic acid, a renewable feedstock. This guide eschews traditional chemical methods in favor of a robust enzymatic process that proceeds under solvent-free conditions. The methodology leverages the versatility of immobilized Candida antarctica lipase B (CALB), commercially known as Novozym® 435, to catalyze both the initial esterification and the subsequent epoxidation. The epoxidation step employs hydrogen peroxide as a green oxidant, generating water as the sole byproduct.[1] This self-validating protocol is designed for researchers, scientists, and drug development professionals seeking sustainable and highly efficient synthetic routes.

Scientific Principle & Mechanism

The synthesis is performed in two distinct, sequential stages: (1) lipase-catalyzed esterification to form the precursor, benzyl oleate, and (2) lipase-catalyzed chemoenzymatic epoxidation of the olefinic bond.

Stage 1: Lipase-Catalyzed Esterification

The first stage involves the esterification of oleic acid with benzyl alcohol. Immobilized lipases are highly effective catalysts for this transformation under solvent-free conditions.[2] The enzyme provides a hydrophobic active site that facilitates the condensation reaction. The reaction is an equilibrium process, and to drive it towards the product, the water byproduct is typically removed under reduced pressure.

Stage 2: Chemoenzymatic Epoxidation

The epoxidation of the double bond in benzyl oleate is achieved through a chemoenzymatic cascade using the same lipase catalyst.[1] The lipase catalyzes the in situ formation of peroxyoleic acid from the residual oleic acid (or added carboxylic acid) and hydrogen peroxide. This enzymatically generated peracid is the active oxidizing species that subsequently epoxidizes the double bond of benzyl oleate in a Prilezhaev-type reaction. This method avoids the handling of potentially hazardous, pre-formed peracids and utilizes the green oxidant H₂O₂.[3][4]

The overall workflow is depicted below.

Caption: Chemoenzymatic synthesis workflow.

Materials & Equipment

| Reagent/Material | Grade | Supplier Example | CAS Number |

| Oleic Acid | ≥99% | Sigma-Aldrich | 112-80-1 |

| Benzyl Alcohol | ≥99.5% | Sigma-Aldrich | 100-51-6 |

| Novozym® 435 | Immobilized CALB | Sigma-Aldrich | 9001-62-1 |

| Hydrogen Peroxide | 35 wt. % in H₂O | Sigma-Aldrich | 7722-84-1 |

| Sodium Bicarbonate | ACS Reagent | Fisher Scientific | 144-55-8 |

| Anhydrous MgSO₄ | Laboratory Grade | Fisher Scientific | 7487-88-9 |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |

| Hexane | HPLC Grade | Fisher Scientific | 110-54-3 |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with heating plate and thermocouple

-

Vacuum pump with cold trap

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Analytical instruments: NMR Spectrometer, FTIR Spectrometer

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of Benzyl Oleate

This protocol details the enzymatic esterification of oleic acid and benzyl alcohol.

1. Reactor Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple for temperature monitoring, and a connection to a vacuum line via a cold trap.

2. Reagent Charging:

-

Charge the flask with oleic acid (e.g., 28.25 g, 0.1 mol) and benzyl alcohol (e.g., 11.9 g, 0.11 mol, 1.1 eq).

-

Add Novozym® 435 (e.g., 4.0 g, ~10% by weight of substrates).[2]

3. Reaction Execution:

-

Begin stirring the mixture at 300-400 RPM to ensure homogeneity.

-

Heat the reaction mixture to 65°C.

-

Once the temperature has stabilized, gradually apply vacuum (approx. 200 mbar) to facilitate the removal of the water byproduct, which will collect in the cold trap.

-

Maintain the reaction for 8-12 hours.

4. Reaction Monitoring & Work-up:

-